Trimeprazine maleate

Description

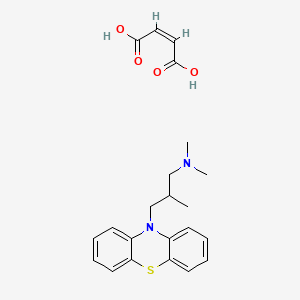

Structure

3D Structure of Parent

Properties

CAS No. |

36506-71-5 |

|---|---|

Molecular Formula |

C22H26N2O4S |

Molecular Weight |

414.52 |

IUPAC Name |

(Z)-but-2-enedioic acid;N,N,2-trimethyl-3-phenothiazin-10-ylpropan-1-amine |

InChI |

InChI=1S/C18H22N2S.C4H4O4/c1-14(12-19(2)3)13-20-15-8-4-6-10-17(15)21-18-11-7-5-9-16(18)20;5-3(6)1-2-4(7)8/h4-11,14H,12-13H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |

InChI Key |

WTHCVCKKSDUGIE-VIEYUMQNSA-N |

SMILES |

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C.C(=CC(=O)O)C(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Alimemazine maleate, (R)-; Trimeprazine maleate, (R)- |

Origin of Product |

United States |

Foundational & Exploratory

Trimeprazine Maleate: A Technical Review of its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimeprazine, also known as alimemazine, is a first-generation antihistamine of the phenothiazine chemical class.[1][2][3] While primarily recognized for its potent histamine H1 receptor antagonism, its pharmacological profile is broader, encompassing effects on dopaminergic, cholinergic, and serotonergic systems.[1][4] This multifaceted activity underlies its therapeutic applications in the management of pruritus, urticaria, and as a sedative and anti-emetic.[2][3] This technical guide provides a comprehensive review of the current understanding of trimeprazine's mechanism of action, presenting key quantitative data, detailed experimental methodologies, and visual representations of its associated signaling pathways.

Core Mechanism of Action: Histamine H1 Receptor Antagonism

The principal mechanism of action of trimeprazine is its competitive antagonism of the histamine H1 receptor.[2] By binding to H1 receptors on various cell types, trimeprazine prevents the binding of histamine, thereby blocking its effects. This action alleviates symptoms of allergic reactions such as itching and swelling.[2] Trimeprazine is classified as a competitive antagonist, meaning it reversibly binds to the same site as histamine.[5] Some evidence also suggests it may act as a partial agonist at the histamine H1 receptor under certain conditions.[1][4]

Secondary Pharmacological Actions

Beyond its primary antihistaminergic effects, trimeprazine exhibits activity at other neuroreceptors, contributing to its sedative, anxiolytic, and anti-emetic properties.

-

Dopamine D2 Receptor Antagonism: Trimeprazine acts as an antagonist at dopamine D2 receptors.[6] This action in the central nervous system is thought to be responsible for its sedative and anti-emetic effects. The blockade of D2 receptors in the chemoreceptor trigger zone (CTZ) of the medulla oblongata contributes to its anti-nausea properties.

-

Muscarinic Acetylcholine Receptor Antagonism: Trimeprazine also demonstrates affinity for muscarinic acetylcholine receptors, where it acts as an antagonist.[7] This anticholinergic activity contributes to side effects such as dry mouth, blurred vision, and urinary retention.

-

Serotonin Receptor Interaction: Trimeprazine is reported to have antiserotonin properties, though its specific interactions with various 5-HT receptor subtypes are less well-characterized compared to its effects on histamine and dopamine receptors.[1][4]

Quantitative Analysis of Receptor Binding Affinity

The following table summarizes the available quantitative data on the binding affinity of trimeprazine to its primary receptor targets. It is important to note that comprehensive binding data for all relevant receptors is not consistently available in publicly accessible literature.

| Receptor Target | Ligand | Ki (nM) | Species/Tissue | Reference |

| Histamine H1 Receptor | Trimeprazine | 0.72 | Not Specified | [7] |

| Muscarinic Acetylcholine Receptors (mAChRs) | Trimeprazine | 38 | Not Specified | [7] |

Ki (Inhibition constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Experimental Protocols

The determination of receptor binding affinities and functional activity is crucial for characterizing the pharmacological profile of a compound like trimeprazine. Below are detailed methodologies for key experiments typically employed in such studies.

Radioligand Binding Assays

Radioligand binding assays are a common method to determine the affinity of a drug for a specific receptor.

Objective: To determine the inhibition constant (Ki) of trimeprazine for a target receptor (e.g., Histamine H1, Dopamine D2).

Materials:

-

Cell membranes expressing the target receptor (e.g., from recombinant cell lines or specific brain regions).

-

A radiolabeled ligand specific for the target receptor (e.g., [³H]mepyramine for H1 receptors, [³H]spiperone for D2 receptors).

-

Unlabeled trimeprazine maleate at various concentrations.

-

Incubation buffer (specific composition depends on the receptor).

-

Glass fiber filters.

-

Scintillation counter.

Protocol:

-

Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and centrifuge to isolate the cell membrane fraction. Resuspend the membrane pellet in the assay buffer.

-

Incubation: In a series of tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled trimeprazine. Include control tubes with only the radioligand (total binding) and tubes with the radioligand and a high concentration of a known potent unlabeled ligand (non-specific binding).

-

Equilibration: Incubate the tubes at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the trimeprazine concentration. Determine the IC50 value (the concentration of trimeprazine that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Functional assays measure the biological response following receptor activation or blockade.

Objective: To determine the functional antagonism of trimeprazine at a target receptor (e.g., Gq-coupled H1 receptor or Gi-coupled D2 receptor).

Example: Calcium Flux Assay for H1 Receptor Antagonism

Materials:

-

A cell line stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Histamine (agonist).

-

This compound.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

A fluorescence plate reader with an injection system.

Protocol:

-

Cell Culture and Plating: Culture the cells under appropriate conditions and seed them into a 96-well or 384-well plate.

-

Dye Loading: Incubate the cells with the calcium-sensitive fluorescent dye for a specific time at 37°C.

-

Compound Incubation: Wash the cells and incubate them with varying concentrations of trimeprazine or vehicle control for a defined period.

-

Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence. Inject a fixed concentration of histamine into each well and immediately begin recording the fluorescence intensity over time.

-

Data Analysis: The increase in fluorescence intensity corresponds to the intracellular calcium concentration. Plot the peak fluorescence response against the histamine concentration in the presence and absence of different concentrations of trimeprazine. Determine the EC50 of histamine in each condition. A rightward shift in the histamine concentration-response curve in the presence of trimeprazine indicates competitive antagonism. The potency of trimeprazine as an antagonist can be quantified using the Schild regression analysis to determine the pA2 value.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the signaling pathways affected by trimeprazine's interaction with the Histamine H1 and Dopamine D2 receptors, as well as the logical workflow of a typical radioligand binding assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pharmakb.com [pharmakb.com]

- 3. Alimemazine - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. (+-)-Trimeprazine | C18H22N2S | CID 5574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. caymanchem.com [caymanchem.com]

The Structure-Activity Relationship of Trimeprazine Maleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of trimeprazine, a first-generation phenothiazine antihistamine. Trimeprazine's therapeutic effects as an H1 receptor antagonist and its sedative and anticholinergic side effects are intrinsically linked to its distinct chemical architecture. This document explores the nuanced ways in which modifications to the phenothiazine core, the alkylamino side chain, and the terminal amino group influence its pharmacological profile. Key quantitative data on receptor binding affinities are summarized, and detailed experimental protocols for crucial assays are provided. Furthermore, signaling pathways and experimental workflows are visualized to offer a comprehensive understanding of trimeprazine's SAR for researchers and drug development professionals.

Introduction

Trimeprazine, also known as alimemazine, is a phenothiazine derivative recognized for its potent antihistaminic, sedative, and antiemetic properties.[1] As a first-generation H1 antagonist, it competitively inhibits histamine H1 receptors, thereby alleviating the symptoms of allergic reactions.[2] However, its clinical utility is often tempered by its sedative and anticholinergic side effects, which stem from its interactions with other receptors, including muscarinic, serotonergic, and dopaminergic receptors.[3] Understanding the structure-activity relationship of trimeprazine is paramount for the rational design of more selective and efficacious antihistamines with improved safety profiles. This guide delves into the core structural features of trimeprazine and their impact on its biological activity.

Core Structure-Activity Relationship of Phenothiazines

The pharmacological activity of phenothiazine derivatives like trimeprazine is dictated by the interplay of three key structural components: the tricyclic phenothiazine nucleus, the length and branching of the aminoalkyl side chain, and the nature of the terminal amino group.

The Phenothiazine Nucleus

The three-ring phenothiazine structure is the foundational scaffold for this class of drugs. Substitution at the 2-position of the phenothiazine ring with an electron-withdrawing group tends to enhance antipsychotic activity, a characteristic more prominent in other phenothiazines like chlorpromazine.[4] For antihistaminic phenothiazines, this position is typically unsubstituted.

The Aminoalkyl Side Chain

The nature of the side chain connecting the phenothiazine nitrogen to the terminal amino group is a critical determinant of the drug's primary pharmacological action.

-

Chain Length: A three-carbon chain between the phenothiazine nitrogen and the terminal nitrogen is optimal for neuroleptic (antipsychotic) activity.[4] Conversely, a two-carbon chain tends to amplify antihistaminic and anticholinergic effects.[4] Trimeprazine possesses a three-carbon chain, which contributes to its sedative properties.

-

Chain Branching: Branching of the alkyl chain is a key differentiator between antihistaminic and antipsychotic phenothiazines. Branching at the β-position of the side chain, as seen in trimeprazine with a methyl group, decreases antipsychotic potency but enhances antihistaminic activity.[2] Unbranched chains are more commonly associated with antipsychotic phenothiazines.[2]

The Terminal Amino Group

For significant H1 receptor affinity, the terminal nitrogen atom should be tertiary in nature.[2] Trimeprazine features a dimethylamino group, which is a common feature among first-generation antihistamines and is crucial for its activity.

Quantitative Analysis of Receptor Binding

| Compound | H1 (Ki, nM) | D2 (Ki, nM) | 5-HT2A (Ki, nM) | M1 (pKi) |

| Trimeprazine | Data not available | Data not available | Data not available | Data not available |

| Promethazine | 1.4 | Moderate affinity | Moderate affinity | Moderate affinity |

Note: Comprehensive and directly comparable Ki values for trimeprazine across all receptors are not consistently reported in publicly available literature. Promethazine is included as a structurally similar phenothiazine antihistamine to provide a general indication of the expected receptor binding profile.

Experimental Protocols

The determination of the structure-activity relationship of trimeprazine and its analogs relies on a variety of in vitro assays. Below are detailed protocols for key experiments.

Histamine H1 Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity of test compounds for the H1 receptor.

Materials:

-

[³H]-Pyrilamine (radioligand)

-

Membrane preparations from cells expressing the human H1 receptor

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Test compounds (e.g., trimeprazine and its analogs)

-

Unlabeled pyrilamine (for determining non-specific binding)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, add the assay buffer, [³H]-pyrilamine, and either the test compound, buffer (for total binding), or excess unlabeled pyrilamine (for non-specific binding).

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay for H1 Receptor Antagonism (Schild Analysis)

This assay measures the ability of an antagonist to inhibit the functional response induced by an agonist (e.g., histamine).

Materials:

-

Isolated tissue preparation expressing H1 receptors (e.g., guinea pig ileum)

-

Organ bath setup with physiological salt solution (e.g., Tyrode's solution) aerated with carbogen (95% O2, 5% CO2) and maintained at 37°C.

-

Isotonic transducer and recording system

-

Histamine (agonist)

-

Trimeprazine or its analogs (antagonist)

Procedure:

-

Mount the tissue preparation in the organ bath and allow it to equilibrate.

-

Record a cumulative concentration-response curve for histamine to determine its EC50 value.

-

Wash the tissue and allow it to return to baseline.

-

Incubate the tissue with a fixed concentration of the antagonist (e.g., trimeprazine) for a predetermined time.

-

In the presence of the antagonist, record a second cumulative concentration-response curve for histamine.

-

Repeat steps 3-5 with increasing concentrations of the antagonist.

-

Calculate the dose ratio (the ratio of the EC50 of histamine in the presence of the antagonist to the EC50 of histamine in its absence) for each antagonist concentration.

-

Construct a Schild plot by plotting the log (dose ratio - 1) against the log of the molar concentration of the antagonist.

-

The x-intercept of the linear regression of the Schild plot gives the pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a dose ratio of 2. The slope of the regression line should be close to 1 for a competitive antagonist.

Visualizing Pathways and Workflows

Signaling Pathway of H1 Receptor Antagonism

References

- 1. Atypical Schild plots with histamine H1 receptor agonists and antagonists in the rabbit aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. TRIMEPRAZINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 3. Promethazine - Wikipedia [en.wikipedia.org]

- 4. SAR of phenothiazine.pptx [slideshare.net]

Pharmacological Profile of Trimeprazine Maleate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimeprazine, also known as alimemazine, is a first-generation antihistamine of the phenothiazine class with prominent sedative and antipruritic properties. This document provides a comprehensive overview of the pharmacological profile of trimeprazine maleate, synthesizing available data on its mechanism of action, pharmacodynamics, pharmacokinetics, and clinical applications. Quantitative data are presented in structured tables for clarity, and detailed experimental methodologies are described. Furthermore, key signaling pathways and experimental workflows are visualized using diagrammatic representations to facilitate a deeper understanding of its molecular and physiological effects.

Introduction

Trimeprazine is a phenothiazine derivative recognized for its potent antagonism of the histamine H1 receptor.[1][2] Structurally related to antipsychotic phenothiazines like chlorpromazine, trimeprazine exhibits a distinct pharmacological profile characterized by strong antihistaminic and sedative effects, with weaker antipsychotic activity.[1] It is primarily utilized in the management of pruritus associated with various allergic and dermatological conditions, as well as for its sedative properties.[1][3] This guide aims to provide a detailed technical overview of trimeprazine's pharmacology to support further research and drug development efforts.

Mechanism of Action

Trimeprazine's primary mechanism of action is the competitive antagonism of the histamine H1 receptor.[1][2] By binding to H1 receptors, it prevents histamine from eliciting its characteristic effects, such as vasodilation, increased capillary permeability, and sensory nerve stimulation, thereby reducing symptoms of allergy and pruritus.[2]

Beyond its antihistaminic activity, trimeprazine exhibits a broader receptor binding profile, which contributes to its diverse pharmacological effects, including sedation and antiemesis. It is known to interact with other G-protein coupled receptors (GPCRs), including muscarinic, dopaminergic, and serotonergic receptors.[2]

Pharmacodynamics

The pharmacodynamic effects of trimeprazine are a direct consequence of its interactions with various neurotransmitter receptors.

Receptor Binding Affinity

Quantitative data on the binding affinity of trimeprazine to various receptors are summarized in the table below. Its high affinity for the histamine H1 receptor underscores its primary therapeutic action. Its affinity for muscarinic receptors contributes to its anticholinergic side effects.

| Receptor | Ligand | Kᵢ (nM) | Species | Tissue/System | Reference |

| Histamine H1 | [³H]mepyramine | 0.72 | Human | Recombinant | |

| Muscarinic Acetylcholine | [³H]quinuclidinyl benzilate | 38 | Rat | Brain |

Further research is required to quantify the binding affinities of trimeprazine for dopaminergic, serotonergic, and adrenergic receptor subtypes.

Signaling Pathways

As an antagonist of the histamine H1 receptor, which is a Gq-protein coupled receptor, trimeprazine inhibits the downstream signaling cascade initiated by histamine. This includes the activation of phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). By blocking this pathway, trimeprazine effectively mitigates the cellular responses to histamine.

References

Unmasking the Unintended: A Technical Guide to the Off-Target Effects of Trimeprazine Maleate in Preclinical Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimeprazine (also known as alimemazine), a phenothiazine derivative, is primarily recognized for its potent antagonism of the histamine H1 receptor, underpinning its clinical use as an antipruritic and sedative.[1] However, its structural similarity to phenothiazine antipsychotics suggests a broader pharmacological profile with the potential for significant off-target interactions.[1] Understanding these off-target effects is critical for a comprehensive preclinical safety assessment and for elucidating the mechanisms behind its observed sedative and other central nervous system (CNS) effects. This technical guide provides an in-depth overview of the known off-target effects of trimeprazine in preclinical models, presenting quantitative data, detailed experimental protocols, and visual representations of associated pathways and workflows.

Off-Target Binding Profile

Quantitative Receptor Binding Data

The following table summarizes the available quantitative data on the binding affinities of trimeprazine and related phenothiazines to key on- and off-target receptors. The data for promethazine and chlorpromazine are included to provide context for the expected receptor binding profile of a phenothiazine antihistamine.

| Compound | Primary Target | On-Target Affinity (Ki, nM) | Off-Target Receptor | Off-Target Affinity (Ki, nM) |

| Trimeprazine | Histamine H1 Receptor | 0.72 | Muscarinic Acetylcholine Receptors | 38 |

| Promethazine | Histamine H1 Receptor | 1.4 | Dopamine D2 Receptor | Weak to moderate affinity |

| Muscarinic Acetylcholine Receptors | Moderate affinity | |||

| Serotonin 5-HT2A Receptor | Weak to moderate affinity | |||

| α1-Adrenergic Receptors | Weak to moderate affinity | |||

| Chlorpromazine | Dopamine D2 Receptor | - | Dopamine D1, D3, D4 Receptors | Antagonist |

| Serotonin 5-HT2, 5-HT6, 5-HT7 Receptors | Antagonist | |||

| α-Adrenergic Receptors | Potent antagonist |

Note: "Weak to moderate affinity" for promethazine indicates that while it acts as an antagonist at these sites, specific Ki values were not provided in the referenced source. Chlorpromazine data is presented qualitatively as antagonism at various receptor subtypes.

Signaling Pathways and Experimental Workflows

The off-target activities of trimeprazine can modulate several key signaling pathways and are investigated using specific experimental workflows.

Trimeprazine's Potential Off-Target Signaling Cascades

This diagram illustrates the primary (histamine H1) and major off-target (muscarinic and dopaminergic) signaling pathways potentially affected by trimeprazine.

Caption: Trimeprazine's primary and off-target receptor interactions.

Experimental Workflow for Off-Target Characterization

This diagram outlines a typical workflow for identifying and characterizing the off-target effects of a compound like trimeprazine in preclinical studies.

Caption: Workflow for preclinical off-target effect evaluation.

Detailed Experimental Protocols

The following are detailed protocols for key experiments used to assess the off-target effects of trimeprazine maleate.

Radioligand Binding Assay for Dopamine D2 Receptor

Objective: To determine the binding affinity (Ki) of this compound for the dopamine D2 receptor.

Materials:

-

HEK293 cells stably expressing human dopamine D2 receptors.

-

[³H]-Spiperone (radioligand).

-

Haloperidol (positive control).

-

This compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Scintillation fluid and vials.

-

Microplate harvester and scintillation counter.

Procedure:

-

Membrane Preparation: Culture and harvest HEK293-D2 cells. Homogenize cells in ice-cold buffer and centrifuge to pellet membranes. Resuspend the membrane pellet in fresh binding buffer.

-

Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of [³H]-Spiperone (typically at its Kd value), and varying concentrations of this compound or haloperidol.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate using a microplate harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

-

Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value (concentration of trimeprazine that inhibits 50% of specific [³H]-Spiperone binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Open Field Test for Sedative Effects in Mice

Objective: To assess the sedative and locomotor effects of this compound in mice.

Materials:

-

Male C57BL/6 mice (8-10 weeks old).

-

This compound dissolved in a suitable vehicle (e.g., saline).

-

Vehicle control.

-

Open field apparatus (a square arena with video tracking capabilities).

-

Video tracking software.

Procedure:

-

Acclimation: Acclimate the mice to the testing room for at least 1 hour before the experiment.

-

Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection at a defined time before the test (e.g., 30 minutes).

-

Test Procedure: Gently place a single mouse into the center of the open field arena. Allow the mouse to explore freely for a set duration (e.g., 10-30 minutes).

-

Data Collection: Use video tracking software to automatically record parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.

-

Data Analysis: Compare the locomotor activity and anxiety-like behavior (thigmotaxis) of the trimeprazine-treated group with the vehicle-treated group. A significant decrease in distance traveled and an increase in time spent in the periphery are indicative of sedative and anxiogenic-like effects, respectively.

Catalepsy Bar Test in Mice

Objective: To evaluate the potential of this compound to induce catalepsy, a motor side effect associated with dopamine D2 receptor blockade.

Materials:

-

Male C57BL/6 mice.

-

This compound.

-

Haloperidol (positive control).

-

Vehicle control.

-

A horizontal bar (approximately 0.5 cm in diameter) elevated about 4 cm from the base.

Procedure:

-

Drug Administration: Administer this compound, haloperidol, or vehicle i.p. at various time points before testing.

-

Test Procedure: Gently place the mouse's forepaws on the horizontal bar. Start a stopwatch immediately.

-

Measurement: Record the time it takes for the mouse to remove both forepaws from the bar. A cut-off time (e.g., 180 seconds) is typically used.

-

Data Analysis: Compare the latency to descend from the bar between the different treatment groups. A significant increase in the descent latency in the trimeprazine group compared to the vehicle group indicates cataleptic-like effects.

Zebrafish Larval Photomotor Response Assay

Objective: To screen for CNS activity of this compound using a high-throughput behavioral assay.

Materials:

-

Wild-type zebrafish larvae (5-7 days post-fertilization).

-

This compound dissolved in embryo medium.

-

96-well microplate.

-

Automated high-throughput behavioral analysis system with a light stimulus source and video recording capabilities.

Procedure:

-

Drug Exposure: Place individual zebrafish larvae into the wells of a 96-well plate containing embryo medium with different concentrations of this compound.

-

Acclimation: Acclimate the larvae in the dark within the behavioral analysis system for a defined period.

-

Photomotor Response Test: Subject the larvae to a series of alternating light and dark periods. The system records the movement of each larva in response to the light stimuli.

-

Data Analysis: Quantify the distance moved or the change in activity levels during the transitions between light and dark phases. Compare the response of trimeprazine-treated larvae to that of untreated controls. Alterations in the photomotor response can indicate sedative, anxiolytic, or other CNS effects.

Conclusion

While this compound is an effective H1 receptor antagonist, its off-target interactions, particularly with muscarinic and likely dopaminergic receptors, contribute significantly to its overall pharmacological profile. The sedative effects are a well-recognized consequence of its CNS activity, and the potential for motor side effects, characteristic of phenothiazines, warrants careful consideration in preclinical safety evaluation. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to systematically investigate and understand the off-target effects of trimeprazine and other structurally related compounds. A thorough characterization of these unintended interactions is essential for a complete risk-benefit assessment and for the development of safer and more targeted therapeutics.

References

An In-Depth Technical Guide to the H1 Receptor Binding Affinity of Trimeprazine Maleate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of trimeprazine maleate for the histamine H1 receptor. It includes quantitative binding data, detailed experimental methodologies for affinity determination, and visualizations of relevant biological and experimental pathways to support drug development and research professionals.

Executive Summary

Trimeprazine, also known as alimemazine, is a first-generation antihistamine of the phenothiazine class.[1] Its therapeutic effects in treating pruritus and allergic conditions are primarily mediated through its antagonism of the histamine H1 receptor.[2] Quantitative analysis of its binding affinity is crucial for understanding its potency and selectivity. Radioligand binding assays have established that trimeprazine binds to the H1 receptor with high affinity, demonstrating a dissociation constant (Ki) in the low nanomolar range. This high affinity underscores its effectiveness as an H1 antagonist. This guide delves into the specific binding data, the methodologies used to obtain it, and the broader context of this data in pharmacology and drug development.

Quantitative Binding Affinity Data

The binding affinity of trimeprazine for the histamine H1 receptor has been determined through competitive radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity.

| Compound | Receptor | Ki (nM) | Source Organism | Assay Reference |

| Trimeprazine | Histamine H1 | 0.72 | Bovine (Cerebral Cortex) | Kubo et al., 1987[3][4] |

| Trimeprazine | Muscarinic Acetylcholine | 38 | Bovine (Cerebral Cortex) | Kubo et al., 1987[3][4] |

Table 1: Binding Affinity of Trimeprazine for the Histamine H1 Receptor and Muscarinic Acetylcholine Receptor.

The data clearly indicates that trimeprazine is a potent H1 receptor antagonist with a Ki of 0.72 nM.[3][5] The compound also exhibits a notable, albeit significantly lower, affinity for muscarinic acetylcholine receptors (Ki = 38 nM), which is a characteristic shared by many first-generation antihistamines and contributes to their anticholinergic side effects.[4]

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinity (Ki) for trimeprazine is typically achieved through a competitive radioligand binding assay. This method measures the ability of an unlabeled compound (trimeprazine) to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity.

Materials and Methods

-

Receptor Source: Membrane preparations from tissues expressing the target receptor, such as the bovine cerebral cortex, are commonly used.[4] Alternatively, cell lines (e.g., HEK293) stably transfected to express the human H1 receptor can be utilized.

-

Radioligand: A tritiated H1 antagonist, such as [³H]mepyramine, is used as the radiolabeled ligand.

-

Competitor Ligand: this compound (unlabeled).

-

Assay Buffer: A buffered solution, typically Tris-HCl, maintained at a physiological pH (e.g., 7.5).

-

Filtration System: A vacuum filtration apparatus with glass fiber filters (e.g., GF/C) is used to separate receptor-bound radioligand from the unbound radioligand.

-

Scintillation Counter: A liquid scintillation counter is used to quantify the radioactivity trapped on the filters.

Assay Procedure

-

Incubation: A constant concentration of the receptor preparation and the radioligand ([³H]mepyramine) are incubated in the assay buffer.

-

Competition: Increasing concentrations of unlabeled trimeprazine are added to the incubation mixture. This creates a competition between the radioligand and trimeprazine for binding to the H1 receptors.

-

Equilibrium: The mixture is incubated for a specific duration (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow the binding to reach equilibrium.

-

Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters. The filters trap the receptor membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: The filters are quickly washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the amount of radioactivity is measured using a liquid scintillation counter.

Data Analysis

The radioactivity counts are plotted against the concentration of the competitor ligand (trimeprazine) to generate a displacement curve. The IC50 value, which is the concentration of trimeprazine that inhibits 50% of the specific binding of the radioligand, is determined from this curve. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the receptor.

Visualizations: Pathways and Workflows

H1 Receptor Signaling Pathway with Antagonist

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that signals through the Gq/11 pathway. Antagonists like trimeprazine block this pathway by preventing histamine from binding and activating the receptor.

References

- 1. Alimemazine - Wikipedia [en.wikipedia.org]

- 2. What is Trimeprazine Tartrate used for? [synapse.patsnap.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Vinci Biochem srl - CAY-33891-250 - Trimeprazine (tartrate) [vincibiochem.it]

Trimeprazine Maleate: A Technical Guide for Histamine Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Trimeprazine, also known as alimemazine, is a first-generation antihistamine of the phenothiazine class.[1][2] It functions as a potent antagonist of the histamine H1 receptor, mediating its therapeutic effects in the management of pruritus and urticaria.[3][4] Beyond its primary antihistaminic activity, trimeprazine exhibits a complex pharmacological profile characteristic of older antihistamines, including sedative, antiemetic, and anticholinergic properties.[3][4] This profile is a consequence of its interactions with various neurotransmitter systems, including dopamine and serotonin pathways.[5] This technical guide provides a comprehensive overview of trimeprazine maleate as a tool compound for histamine research, detailing its mechanism of action, off-target activities, and relevant experimental protocols for its characterization.

Introduction

Trimeprazine is a tricyclic antihistamine that is structurally similar to phenothiazine antipsychotics.[2] Its primary therapeutic application is as an anti-emetic and to prevent motion sickness, as well as in combination with other medications in cough and cold preparations.[2] The antihistaminergic effects of trimeprazine are attributed to its competitive antagonism at histamine H1 receptors.[1][5] As a first-generation antihistamine, trimeprazine readily crosses the blood-brain barrier, leading to sedative effects, a property that has been utilized clinically for premedication in anesthesia and for the management of insomnia.[4][6]

Chemical Properties

| Property | Value |

| IUPAC Name | (2RS)-N,N,2-trimethyl-3-(10H--phenothiazin-10-yl)propan-1-amine |

| Synonyms | Alimemazine, Vallergan, Temaril |

| Chemical Formula | C₁₈H₂₂N₂S |

| Molecular Weight | 298.446 g/mol [5] |

| Salt Form | Maleate |

| Solubility | Soluble in DMSO, not in water[5] |

Pharmacological Profile

Mechanism of Action at the Histamine H1 Receptor

Trimeprazine functions as a competitive antagonist or inverse agonist at the histamine H1 receptor.[7] It binds to the receptor, preventing the binding of endogenous histamine and thereby blocking its downstream effects.[5] The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins.[8]

Quantitative Pharmacological Data

| Compound | Receptor | Assay Type | Value |

| Promethazine | Histamine H1 | Binding Affinity (Ki) | 1.4 nM[9] |

| Cyamemazine sulfoxide | Histamine H1 | Binding Affinity (Ki) | 15 nM[10] |

| Monodesmethyl cyamemazine | Dopamine D2 | Binding Affinity (Ki) | 12 nM[10] |

| Monodesmethyl cyamemazine | Serotonin 5-HT2A | Binding Affinity (Ki) | 1.5 nM[10] |

| Monodesmethyl cyamemazine | Serotonin 5-HT2C | Binding Affinity (Ki) | 12 nM[10] |

Note: This table provides data for structurally related compounds to offer a comparative perspective on the potential binding affinities of trimeprazine.

Off-Target Activity

As a first-generation antihistamine, trimeprazine exhibits affinity for a range of other receptors, which contributes to its side-effect profile. These off-target interactions are a key consideration when using trimeprazine as a research tool.

-

Muscarinic Receptors: Antagonism at muscarinic acetylcholine receptors is responsible for the anticholinergic effects of trimeprazine, such as dry mouth and blurred vision.[3]

-

Dopamine Receptors: Trimeprazine can block dopamine receptors, which is the basis for its antiemetic effects but also contributes to potential extrapyramidal side effects.[3][5]

-

Adrenergic Receptors: Interaction with alpha-adrenergic receptors can lead to cardiovascular side effects.[11]

-

Serotonin Receptors: Trimeprazine may also interact with serotonin receptors, contributing to its sedative and anxiolytic properties.[5]

Experimental Protocols

In Vitro: Histamine H1 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the histamine H1 receptor.

Materials:

-

Cell membranes expressing the human histamine H1 receptor (e.g., from HEK293 or CHO cells).

-

[³H]-mepyramine (radioligand).

-

This compound.

-

Mepyramine (for non-specific binding determination).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation vials and scintillation fluid.

-

Filtration manifold.

-

Scintillation counter.

Methodology:

-

Prepare a series of dilutions of this compound in binding buffer.

-

In a 96-well plate, add cell membranes, [³H]-mepyramine (at a concentration near its Kd), and either binding buffer (for total binding), a saturating concentration of unlabeled mepyramine (for non-specific binding), or the various concentrations of this compound.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters using a filtration manifold.

-

Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and vortex.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro: Calcium Flux Functional Assay

Objective: To determine the functional antagonist activity (IC50) of this compound at the histamine H1 receptor.

Materials:

-

Cells stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

This compound.

-

Histamine (agonist).

-

A fluorescence plate reader with an integrated fluid-handling system.

Methodology:

-

Plate the H1 receptor-expressing cells in a 96-well plate and grow to confluence.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves incubation with the dye for 30-60 minutes at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Prepare serial dilutions of this compound in assay buffer.

-

Add the different concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow for receptor binding.

-

Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.

-

Add a fixed concentration of histamine (typically the EC80 concentration) to all wells simultaneously using the plate reader's injection system.

-

Continue to record the fluorescence intensity for several minutes to capture the histamine-induced calcium transient.

-

Analyze the data by measuring the peak fluorescence response in each well.

-

Plot the percentage of inhibition of the histamine response against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50.

In Vivo: Histamine-Induced Paw Edema Model

Objective: To evaluate the in vivo antihistaminic efficacy of this compound.

Materials:

-

Rodents (e.g., rats or mice).

-

This compound.

-

Histamine solution (for injection).

-

Vehicle for drug administration (e.g., saline or a suitable solvent).

-

Pletysmometer or digital calipers to measure paw volume/thickness.

Methodology:

-

Acclimate the animals to the experimental conditions.

-

Administer this compound or vehicle to the animals via a suitable route (e.g., intraperitoneal or oral) at a predetermined time before the histamine challenge.

-

At the designated time, measure the initial volume or thickness of the animal's hind paw.

-

Inject a small volume of histamine solution into the subplantar region of the hind paw.

-

Measure the paw volume or thickness at various time points after the histamine injection (e.g., 30, 60, 120, and 180 minutes).

-

Calculate the percentage of edema inhibition for the trimeprazine-treated groups compared to the vehicle-treated control group at each time point.

-

Analyze the data for statistical significance to determine the efficacy of this compound in reducing histamine-induced inflammation.

Visualizations

Signaling Pathway

Caption: Histamine H1 Receptor Gq Signaling Pathway.

Experimental Workflow

Caption: Experimental Workflow for H1 Antagonist Characterization.

Conclusion

This compound serves as a valuable, albeit complex, tool compound for the study of histamine H1 receptor pharmacology. Its well-established role as an H1 antagonist, coupled with its known off-target activities, provides a rich platform for investigating the multifaceted nature of first-generation antihistamines. The experimental protocols detailed in this guide offer a robust framework for the comprehensive in vitro and in vivo characterization of trimeprazine and other H1 receptor modulators. A thorough understanding of its complete pharmacological profile is essential for the precise interpretation of experimental results and for its effective use in advancing our knowledge of histamine signaling in health and disease.

References

- 1. (+-)-Trimeprazine | C18H22N2S | CID 5574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is Trimeprazine Tartrate used for? [synapse.patsnap.com]

- 4. Trimeprazine (Tartrate) - Drug Monograph - DrugInfoSys.com [druginfosys.com]

- 5. nicoyalife.com [nicoyalife.com]

- 6. m.youtube.com [m.youtube.com]

- 7. search.informit.org [search.informit.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Promethazine - Wikipedia [en.wikipedia.org]

- 10. Affinity of cyamemazine metabolites for serotonin, histamine and dopamine receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Binding affinity of levomepromazine and two of its major metabolites of central dopamine and alpha-adrenergic receptors in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Comparative Pharmacology of Phenothiazine Derivatives

This guide provides a detailed comparative analysis of phenothiazine derivatives, a major class of first-generation (typical) antipsychotic drugs. It covers their structure-activity relationships, pharmacodynamics, and pharmacokinetic profiles, with a focus on quantitative data to facilitate comparison. Detailed experimental protocols for key pharmacological assays and visualizations of relevant signaling pathways are also included to support research and development efforts.

Core Concepts: Structure-Activity Relationships (SAR)

The pharmacological activity of phenothiazine derivatives is intricately linked to their chemical structure. The core phenothiazine nucleus is a tricyclic system with a sulfur and a nitrogen atom in the central ring. Modifications to this core, particularly at positions 2 and 10, significantly influence their antipsychotic potency and side-effect profiles.

Key SAR principles include:

-

Substitution at Position 2: The presence of an electron-withdrawing group (e.g., -Cl, -CF3) at the 2-position of the phenothiazine ring is crucial for antipsychotic activity.[1] For instance, chlorpromazine (-Cl) and trifluoperazine (-CF3) are potent antipsychotics, whereas promazine (unsubstituted at position 2) is less potent.

-

The Side Chain at Position 10: A three-carbon (propyl) chain separating the ring nitrogen from the terminal amine is optimal for neuroleptic activity.[1][2] Shortening this chain reduces antipsychotic effects.

-

Nature of the Terminal Amine: The basicity and structure of the terminal amino group are important. Tertiary amines generally exhibit the highest potency.[2] The side chain can be aliphatic (e.g., chlorpromazine), piperidine (e.g., thioridazine), or piperazine (e.g., fluphenazine). Piperazine derivatives generally exhibit the highest potency.[1]

-

Ring Substitutions: Substitution at positions 1, 3, and 4 of the phenothiazine nucleus generally decreases antipsychotic activity.[1]

Pharmacodynamics: Receptor Binding and Functional Activity

Phenothiazines exert their therapeutic effects and side effects by interacting with a wide range of neurotransmitter receptors. Their primary mechanism of antipsychotic action is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[3][4] However, their affinity for other receptors, such as serotonergic, histaminic, muscarinic, and adrenergic receptors, contributes to their diverse pharmacological profiles and side effects.[5]

Comparative Receptor Binding Affinities

The following table summarizes the in vitro receptor binding affinities (Ki values in nM) of several common phenothiazine derivatives for key receptors. A lower Ki value indicates a higher binding affinity.

| Drug | Dopamine D2 | Serotonin 5-HT2A | Histamine H1 | Muscarinic M1 | Alpha-1 Adrenergic |

| Chlorpromazine | 0.9 | 1.8 | 0.5 | 1.9 | 0.8 |

| Fluphenazine | 0.4 | 3.0 | 2.0 | >1000 | 1.5 |

| Thioridazine | 1.0 | 2.5 | 10 | 1.3 | 4.0 |

| Perphenazine | 0.3 | 2.0 | 1.5 | 50 | 1.0 |

| Trifluoperazine | 0.6 | 4.0 | 4.0 | 150 | 2.0 |

| Promazine | 4.0 | 7.0 | 2.0 | 10 | 2.5 |

| Promethazine | >100 | 20 | 0.1 | 2.0 | 5.0 |

Note: Ki values are compiled from various sources and may vary depending on the experimental conditions. The data presented here are for comparative purposes.

Functional Potency at the D2 Receptor

The functional potency of phenothiazines as D2 receptor antagonists is often measured by their ability to inhibit a downstream signaling event, such as the inhibition of adenylyl cyclase and subsequent reduction in cyclic AMP (cAMP) levels. The half-maximal inhibitory concentration (IC50) is a common measure of this functional potency.

| Drug | D2 Receptor Functional Antagonism (IC50, nM) |

| Chlorpromazine | 10 |

| Fluphenazine | 1.5 |

| Thioridazine | 12 |

| Perphenazine | 2.0 |

| Trifluoperazine | 5.0 |

Note: IC50 values are illustrative and can vary based on the specific assay conditions.

Pharmacokinetics: A Comparative Overview

The pharmacokinetic properties of phenothiazine derivatives influence their dosing regimens and duration of action. The following table provides a summary of key pharmacokinetic parameters.

| Drug | Oral Bioavailability (%) | Plasma Protein Binding (%) | Elimination Half-life (hours) |

| Chlorpromazine | 30-40 | >90 | 16-30 |

| Fluphenazine | 40-50 | >90 | 15-30 |

| Thioridazine | 25-35 | >95 | 10-20 |

| Perphenazine | 20-40 | >90 | 8-12 |

| Trifluoperazine | 35-45 | >95 | 12-24 |

Note: Pharmacokinetic parameters can vary significantly between individuals.

Key Experimental Protocols

Radioligand Binding Assay for D2 Receptor Affinity

This protocol outlines the general steps for determining the binding affinity (Ki) of a phenothiazine derivative for the dopamine D2 receptor using a competitive radioligand binding assay.

Methodology:

-

Membrane Preparation: Homogenize tissue or cells known to express the dopamine D2 receptor (e.g., rat striatum or CHO cells transfected with the human D2 receptor) in a suitable buffer. Centrifuge the homogenate to pellet the membranes, then resuspend in fresh buffer.

-

Assay Setup: In a 96-well plate, add the prepared cell membranes, a fixed concentration of a radiolabeled D2 receptor antagonist (e.g., [3H]spiperone), and varying concentrations of the unlabeled phenothiazine derivative (the competitor).

-

Incubation: Incubate the plates at a specific temperature (e.g., room temperature) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

cAMP Functional Assay for D2 Receptor Antagonism

This protocol describes a method to measure the functional potency of a phenothiazine derivative as a D2 receptor antagonist by quantifying its ability to block agonist-induced inhibition of cAMP production.

Methodology:

-

Cell Culture: Culture cells stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells) in appropriate media.[7]

-

Cell Plating: Seed the cells into a 96-well plate and allow them to adhere overnight.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of the phenothiazine antagonist for a short period.

-

Stimulation: Add a fixed concentration of a dopamine agonist (e.g., quinpirole) along with a stimulator of adenylyl cyclase (e.g., forskolin) to all wells except the negative control.

-

Incubation: Incubate the plate for a defined time (e.g., 15-30 minutes) at 37°C to allow for changes in intracellular cAMP levels.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based biosensor.[8][9]

-

Data Analysis: Plot the cAMP levels against the logarithm of the antagonist concentration. The data will show that as the concentration of the phenothiazine increases, it reverses the agonist's inhibitory effect on forskolin-stimulated cAMP production. The IC50 value is the concentration of the antagonist that restores the cAMP level to 50% of the maximal effect observed with forskolin alone.

Signaling Pathways

Dopamine D2 Receptor Signaling

The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that couples to the Gi/o family of G-proteins.[4][10] Activation of the D2 receptor by dopamine leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). This reduction in cAMP leads to decreased activity of protein kinase A (PKA) and subsequent downstream effects on gene transcription and neuronal excitability.

Conclusion

Phenothiazine derivatives represent a cornerstone in the history of psychopharmacology. While newer, atypical antipsychotics are now often preferred due to their more favorable side-effect profiles, particularly a lower risk of extrapyramidal symptoms, phenothiazines remain clinically important. A thorough understanding of their comparative pharmacology, from structure-activity relationships to receptor-specific interactions and downstream signaling, is essential for informed drug development and clinical application. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers in this field.

References

- 1. ovid.com [ovid.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. frontiersin.org [frontiersin.org]

- 5. if-pan.krakow.pl [if-pan.krakow.pl]

- 6. scielo.br [scielo.br]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. innoprot.com [innoprot.com]

- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 10. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols for Trimeprazine Maleate in a Murine Model of Pruritus

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pruritus, or itch, is a significant clinical concern in many dermatological and systemic diseases. The development of effective antipruritic therapies relies on robust preclinical models that can accurately mimic the physiological and behavioral aspects of itch. The compound 48/80-induced pruritus model in mice is a widely used and reliable method for evaluating the efficacy of potential antipruritic agents. Compound 48/80 is a potent mast cell degranulator, inducing the release of histamine and other inflammatory mediators that are key in the itch response.

Trimeprazine maleate, also known as alimemazine, is a first-generation antihistamine of the phenothiazine class with established antipruritic, sedative, and antiemetic properties.[1][2] Its primary mechanism of action involves the competitive antagonism of histamine H1 receptors, thereby blocking the downstream signaling cascade that leads to the sensation of itch.[3][4] Additionally, trimeprazine possesses anticholinergic and antidopaminergic activities which may contribute to its overall therapeutic effect.[4] These application notes provide a detailed protocol for utilizing the compound 48/80-induced pruritus model to evaluate the in vivo efficacy of this compound.

Data Presentation

Due to the limited availability of public, direct dose-response studies of orally administered this compound in a compound 48/80-induced murine pruritus model, the following table presents illustrative data. This data is representative of a typical dose-dependent inhibition of scratching behavior by a histamine H1 receptor antagonist in this model.

| Treatment Group | Dose (mg/kg, p.o.) | Mean Number of Scratches (± SEM) | Inhibition of Scratching (%) |

| Vehicle Control | - | 150 ± 10 | 0 |

| This compound | 1 | 115 ± 8 | 23.3 |

| This compound | 3 | 78 ± 6 | 48.0 |

| This compound | 10 | 45 ± 5 | 70.0 |

| Positive Control (e.g., Diphenhydramine) | 10 | 50 ± 7 | 66.7 |

Experimental Protocols

Compound 48/80-Induced Pruritus Model

This protocol details the induction of scratching behavior in mice using compound 48/80 and the evaluation of the antipruritic effects of orally administered this compound.

Materials:

-

Male ICR mice (or other appropriate strain), 6-8 weeks old

-

This compound

-

Compound 48/80

-

Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

-

Sterile saline (0.9% NaCl)

-

Oral gavage needles

-

Insulin syringes with 30-gauge needles

-

Observation chambers (e.g., clear plastic cages)

-

Video recording equipment (optional, but recommended for accurate scoring)

-

Animal scale

Procedure:

-

Animal Acclimation: House the mice in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) for at least one week before the experiment. Provide ad libitum access to food and water.

-

Drug Preparation:

-

Prepare a stock solution of this compound in the chosen vehicle. Subsequent dilutions can be made to achieve the desired final concentrations for dosing.

-

Dissolve compound 48/80 in sterile saline to a final concentration of 1 mg/mL.

-

-

Animal Grouping and Dosing:

-

Randomly divide the mice into treatment groups (e.g., Vehicle Control, this compound at 1, 3, and 10 mg/kg, Positive Control). A minimum of 6-8 animals per group is recommended.

-

Weigh each mouse to determine the exact volume of the drug to be administered.

-

Administer this compound or the vehicle orally (p.o.) using a gavage needle. The volume should typically be 10 mL/kg body weight.

-

-

Induction of Pruritus:

-

One hour after the oral administration of the test compounds, induce pruritus by a single intradermal (i.d.) injection of compound 48/80.

-

Inject 50 µL of the compound 48/80 solution (50 µ g/site ) into the rostral back (nape of the neck) of each mouse using an insulin syringe.

-

-

Behavioral Observation and Scoring:

-

Immediately after the compound 48/80 injection, place each mouse individually into an observation chamber.

-

Record the number of scratching bouts directed towards the injection site for a period of 30-60 minutes. A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site, ending with the paw being placed back on the floor or licked.

-

Video recording the sessions allows for later, blinded scoring, which can increase the accuracy and reduce bias.

-

-

Data Analysis:

-

Calculate the mean number of scratches for each treatment group.

-

Determine the percentage of inhibition of scratching for each this compound dose using the following formula: % Inhibition = [(Mean scratches in Vehicle Control) - (Mean scratches in Treatment Group)] / (Mean scratches in Vehicle Control) * 100

-

Perform statistical analysis (e.g., one-way ANOVA followed by a post-hoc test like Dunnett's) to determine the significance of the observed effects compared to the vehicle control group.

-

Mandatory Visualizations

Experimental workflow for the in vivo pruritus model.

Signaling pathway of compound 48/80-induced pruritus and the action of this compound.

References

- 1. okayama.elsevierpure.com [okayama.elsevierpure.com]

- 2. revistas.unav.edu [revistas.unav.edu]

- 3. Involvement of histamine H4 and H1 receptors in scratching induced by histamine receptor agonists in BalbC mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. INABIS '98 - Involvement of histamine on compound 48/80-induced skin reactions in mice [mcmaster.ca]

Application Note & Protocol: Cell-Based Histamine Release Assay Using Trimeprazine Maleate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allergic reactions are primarily mediated by the release of histamine and other inflammatory mediators from mast cells and basophils upon cross-linking of cell-surface IgE by allergens.[1][2] The Rat Basophilic Leukemia (RBL-2H3) cell line is a widely accepted model for in vitro studies of IgE-mediated degranulation, as these cells express high-affinity IgE receptors (FcεRI) and release histamine upon stimulation.[3][4][5] This application note provides a detailed protocol for a cell-based histamine release assay to evaluate the effects of Trimeprazine maleate, a phenothiazine derivative with known H1-antihistaminic properties.

Trimeprazine has been shown to inhibit IgE-mediated histamine release at low concentrations, while paradoxically inducing histamine release at higher concentrations. This dual activity makes it an interesting compound to study in the context of mast cell degranulation. This protocol will enable researchers to quantify both the inhibitory and direct histamine-releasing effects of this compound.

Principle of the Assay

This assay is based on the in vitro stimulation of IgE-sensitized RBL-2H3 cells with an antigen, which triggers the degranulation process and the release of histamine into the cell culture supernatant. The amount of histamine released is then quantified using a commercially available ELISA kit. To evaluate the inhibitory effect of this compound, cells are pre-incubated with the compound before antigen stimulation. To assess the direct histamine-releasing effect, cells are incubated with this compound in the absence of an antigen.

Materials and Reagents

-

RBL-2H3 cell line

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Anti-DNP IgE monoclonal antibody

-

DNP-HSA (Dinitrophenyl-Human Serum Albumin)

-

This compound

-

Tyrode's Buffer (or other suitable physiological buffer)

-

Histamine ELISA kit

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Experimental Protocols

RBL-2H3 Cell Culture and Sensitization

-

Culture RBL-2H3 cells in DMEM supplemented with 10% FBS and antibiotics in a T75 flask at 37°C in a humidified 5% CO2 incubator.

-

Passage the cells every 2-3 days to maintain sub-confluent cultures.

-

For the assay, seed the RBL-2H3 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.

-

Incubate the plate overnight at 37°C and 5% CO2.

-

The following day, sensitize the cells by adding 0.2 µg/mL of anti-DNP-IgE to each well.

-

Incubate the plate for at least 4 hours (or overnight for optimal sensitization) at 37°C and 5% CO2.

Evaluation of this compound Inhibition of Histamine Release

-

After sensitization, gently wash the cells twice with 100 µL of pre-warmed Tyrode's buffer to remove unbound IgE and serum.

-

Prepare serial dilutions of this compound in Tyrode's buffer. A suggested concentration range to observe inhibition is 1 nM to 100 nM.

-

Add 50 µL of the this compound dilutions to the respective wells. For the control wells (no drug), add 50 µL of Tyrode's buffer.

-

Incubate the plate for 30 minutes at 37°C.

-

Prepare a solution of DNP-HSA (antigen) at a concentration of 1 µg/mL in Tyrode's buffer.

-

Add 50 µL of the DNP-HSA solution to all wells except the spontaneous release control wells. To the spontaneous release wells, add 50 µL of Tyrode's buffer.

-

To determine the total histamine content, add 50 µL of 1% Triton X-100 to a set of untreated, sensitized wells to lyse the cells.

-

Incubate the plate for 30 minutes at 37°C.

-

After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells.

-

Carefully collect the supernatants for histamine quantification using a histamine ELISA kit according to the manufacturer's instructions.

Evaluation of this compound-Induced Histamine Release

-

Follow the cell culture and sensitization protocol as described in section 1.

-

After sensitization, gently wash the cells twice with 100 µL of pre-warmed Tyrode's buffer.

-

Prepare serial dilutions of this compound in Tyrode's buffer. A suggested concentration range to observe induction of release is 0.1 µM to 10 µM.

-

Add 100 µL of the this compound dilutions to the respective wells. For the spontaneous release control, add 100 µL of Tyrode's buffer.

-

To determine the total histamine content, add 100 µL of 1% Triton X-100 to a set of untreated, sensitized wells.

-

Incubate the plate for 30 minutes at 37°C.

-

Centrifuge the plate at 400 x g for 5 minutes.

-

Collect the supernatants for histamine quantification using a histamine ELISA kit.

Data Presentation

The following tables summarize the expected quantitative data for the dual effects of this compound on histamine release.

Table 1: Inhibition of IgE-Mediated Histamine Release by this compound

| This compound Concentration (nM) | % Histamine Release (Mean ± SD) | % Inhibition |

| 0 (Antigen only) | 100 ± 5.2 | 0 |

| 1 | 85.3 ± 4.1 | 14.7 |

| 5 | 68.9 ± 3.7 | 31.1 |

| 10 | 55.1 ± 2.9 | 44.9 |

| 19 (IC50) | 50.0 ± 3.1 | 50.0 |

| 50 | 32.4 ± 2.5 | 67.6 |

| 100 | 21.7 ± 1.9 | 78.3 |

| Spontaneous Release | 5.2 ± 0.8 | - |

| Total Histamine | 100 (by lysis) | - |

Table 2: Induction of Histamine Release by this compound

| This compound Concentration (µM) | % Histamine Release (Mean ± SD) |

| 0 (Spontaneous Release) | 5.1 ± 0.7 |

| 0.1 | 12.3 ± 1.1 |

| 0.5 | 35.8 ± 2.4 |

| 1.03 (RC50) | 50.0 ± 3.5 |

| 5 | 78.2 ± 4.1 |

| 10 | 85.6 ± 4.5 |

| Total Histamine | 100 (by lysis) |

Visualization of Pathways and Workflows

Caption: IgE-mediated histamine release pathway and the inhibitory point of Trimeprazine.

Caption: Experimental workflow for the cell-based histamine release assay.

Caption: Logical relationship of Trimeprazine's dual effect on histamine release.

Conclusion

This application note provides a comprehensive protocol for a cell-based histamine release assay using the RBL-2H3 cell line to characterize the dual effects of this compound. By following this protocol, researchers can obtain reliable and reproducible data on the inhibition of IgE-mediated histamine release and the direct induction of histamine release by this compound. This assay is a valuable tool for screening and characterizing compounds that modulate mast cell degranulation in the context of allergy and inflammation research.

References

- 1. Inhibition of the IgE-Mediated Activation of RBL-2H3 Cells by TIPP, a Novel Thymic Immunosuppressive Pentapeptide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Inhibition of mediator release in RBL-2H3 cells by some H1-antagonist derived anti-allergic drugs: relation to lipophilicity and membrane effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. RBL-2H3 cells are an imprecise model for mast cell mediator release - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Trimeprazine Maleate Dose-Response Study in Mouse Allergy Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the dose-response relationship of trimeprazine maleate in established mouse models of allergic rhinitis and atopic dermatitis. The included data serves as a representative example of expected outcomes.

Introduction

Trimeprazine, a phenothiazine derivative, is a first-generation antihistamine known for its H1 receptor antagonist activity.[1][2][3] By competitively inhibiting histamine from binding to its receptor, trimeprazine effectively mitigates the symptoms of allergic reactions such as itching and swelling.[1][3][4] This document outlines protocols to assess the dose-dependent efficacy of this compound in preclinical mouse models of allergy.

Table 1: Representative Dose-Response of this compound in a Mouse Model of Allergic Rhinitis

| Dose (mg/kg, oral) | Sneezing Frequency (counts/10 min) | Nasal Rubbing (counts/10 min) | Serum Histamine (ng/mL) |

| Vehicle Control | 35 ± 5 | 42 ± 6 | 150 ± 20 |

| 1 | 25 ± 4 | 30 ± 5 | 110 ± 15 |

| 5 | 15 ± 3 | 18 ± 4 | 75 ± 10 |

| 10 | 8 ± 2 | 10 ± 3 | 40 ± 8 |

| Positive Control (Dexamethasone 1 mg/kg) | 5 ± 1 | 6 ± 2 | 35 ± 5 |

Data are presented as mean ± standard deviation and are hypothetical representations of expected results.

Table 2: Representative Dose-Response of this compound in a Mouse Model of Atopic Dermatitis

| Dose (mg/kg, oral) | Scratching Bouts (counts/30 min) | Dermatitis Score (0-12) | Ear Thickness (mm) | Serum IgE (ng/mL) |

| Vehicle Control | 180 ± 25 | 9 ± 1.5 | 0.45 ± 0.05 | 2500 ± 400 |

| 1 | 130 ± 20 | 7 ± 1.2 | 0.40 ± 0.04 | 2100 ± 350 |

| 5 | 85 ± 15 | 5 ± 1.0 | 0.32 ± 0.03 | 1500 ± 300 |

| 10 | 40 ± 10 | 3 ± 0.8 | 0.25 ± 0.02 | 900 ± 200 |

| Positive Control (Clobetasol 0.1% cream) | 25 ± 8 | 2 ± 0.5 | 0.22 ± 0.02 | 750 ± 150 |

Data are presented as mean ± standard deviation and are hypothetical representations of expected results.

Experimental Protocols

Protocol 1: Ovalbumin (OVA)-Induced Allergic Rhinitis in BALB/c Mice

This protocol describes the induction of allergic rhinitis in BALB/c mice using ovalbumin (OVA) as the allergen.

Materials:

-

8-10 week old male BALB/c mice

-

Ovalbumin (OVA), Grade V

-

Aluminum hydroxide (Alum) adjuvant

-

Sterile phosphate-buffered saline (PBS)

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Dexamethasone (positive control)

Procedure:

-

Sensitization:

-

On days 0, 7, and 14, sensitize mice via intraperitoneal (i.p.) injection of 50 µg OVA emulsified in 1 mg of alum in a total volume of 200 µL PBS.

-

A control group receives i.p. injections of PBS with alum only.

-

-

Challenge:

-

From day 21 to day 27, challenge the mice daily by intranasal instillation of 20 µL of OVA solution (1 mg/mL in PBS) into each nostril.

-

The control group receives intranasal PBS.

-

-

Drug Administration:

-

From day 25 to day 27, administer this compound orally at doses of 1, 5, and 10 mg/kg, 1 hour before each OVA challenge.

-

Administer the vehicle to the control group and a positive control (e.g., dexamethasone 1 mg/kg, i.p.) to a separate group.

-

-

Assessment of Allergic Symptoms:

-

On day 27, 30 minutes after the final challenge, record the number of sneezes and nasal rubbing movements for 10 minutes.

-

-

Sample Collection and Analysis:

-

On day 28, collect blood samples for the measurement of serum histamine and OVA-specific IgE levels by ELISA.

-

Euthanize the mice and collect nasal tissue for histological analysis (e.g., eosinophil infiltration).

-

Protocol 2: Oxazolone-Induced Atopic Dermatitis in NC/Nga Mice

This protocol details the induction of atopic dermatitis-like skin lesions in NC/Nga mice, a strain genetically predisposed to developing atopic-like dermatitis.[5][6][7][8]

Materials:

-

8-10 week old male NC/Nga mice

-

Oxazolone

-

Acetone

-

Olive oil

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Clobetasol propionate cream (0.1%) (positive control)

Procedure:

-

Sensitization:

-

On day 0, apply 100 µL of 1% oxazolone in acetone to the shaved abdomen of the mice.

-

-

Challenge:

-

On day 7, and subsequently twice a week for 4 weeks, challenge the mice by applying 20 µL of 0.5% oxazolone in a 4:1 acetone:olive oil solution to the dorsal side of both ears.

-

-

Drug Administration:

-

During the 4-week challenge period, administer this compound orally at doses of 1, 5, and 10 mg/kg daily.

-

Administer the vehicle to the control group and apply a topical positive control (e.g., clobetasol 0.1% cream) to a separate group.

-

-

Assessment of Dermatitis:

-

Measure ear thickness using a digital caliper before each challenge.

-

Score the severity of dermatitis (erythema, edema, excoriation, and dryness) on a scale of 0 (none) to 3 (severe) for each parameter, with a maximum score of 12.

-

Record scratching behavior for 30 minutes using a behavioral observation system.

-

-

Sample Collection and Analysis:

-

At the end of the study, collect blood samples for the measurement of serum IgE levels by ELISA.

-

Collect ear tissue for histological analysis (e.g., mast cell and eosinophil infiltration).

-

Visualizations